molecular formula C8H9N3O6 B15207837 2-((3-Methyl-4-nitroisoxazol-5-yl)amino)-2-oxoethyl acetate

2-((3-Methyl-4-nitroisoxazol-5-yl)amino)-2-oxoethyl acetate

Cat. No.: B15207837
M. Wt: 243.17 g/mol
InChI Key: ODGTUCGETWQTAS-UHFFFAOYSA-N
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Description

2-((3-Methyl-4-nitroisoxazol-5-yl)amino)-2-oxoethyl acetate is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a nitro group at the fourth position and a methyl group at the third position of the isoxazole ring, along with an amino group and an oxoethyl acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Methyl-4-nitroisoxazol-5-yl)amino)-2-oxoethyl acetate typically involves the reaction of 3-methyl-4-nitroisoxazole with appropriate reagents to introduce the amino and oxoethyl acetate groups. One common method involves the catalyst-free Henry reaction of 3,5-dimethyl-4-nitroisoxazole with isatin, followed by selective synthesis of the desired product through retro-Henry type reactions and Friedel–Crafts alkylation reactions in aqueous medium .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((3-Methyl-4-nitroisoxazol-5-yl)amino)-2-oxoethyl acetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-((3-Methyl-4-aminoisoxazol-5-yl)amino)-2-oxoethyl acetate, while substitution reactions can introduce various functional groups at the nitro position.

Scientific Research Applications

2-((3-Methyl-4-nitroisoxazol-5-yl)amino)-2-oxoethyl acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((3-Methyl-4-nitroisoxazol-5-yl)amino)-2-oxoethyl acetate involves its interaction with specific molecular targets and pathways. The nitro group can generate free radicals, leading to oxidative stress in biological systems. This compound can also interact with enzymes and proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-Methyl-4-nitroisoxazol-5-yl)amino)-2-oxoethyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C8H9N3O6

Molecular Weight

243.17 g/mol

IUPAC Name

[2-[(3-methyl-4-nitro-1,2-oxazol-5-yl)amino]-2-oxoethyl] acetate

InChI

InChI=1S/C8H9N3O6/c1-4-7(11(14)15)8(17-10-4)9-6(13)3-16-5(2)12/h3H2,1-2H3,(H,9,13)

InChI Key

ODGTUCGETWQTAS-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])NC(=O)COC(=O)C

Origin of Product

United States

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